2,2-Dimethylcyclohexanone
Overview
Description
2,2-Dimethylcyclohexanone is a chemical compound that is a derivative of cyclohexanone with two methyl groups at the second position of the cyclohexane ring. This structure is a ketone, as indicated by the '-one' suffix, and the presence of the two methyl groups can significantly influence its chemical properties and reactivity.
Synthesis Analysis
The synthesis of derivatives of cyclohexanone, such as 2,2-dimethylcyclohexanone, can be achieved through various methods. For instance, a new protocol for synthesizing cyclic β-triketones from dimedone involves the reaction with cyanogen bromide and triethylamine, followed by the addition of aliphatic and aromatic aldehydes . Another method includes the conversion of 2,6-dimethylcyclohexanone to other compounds, which, although not directly related to 2,2-dimethylcyclohexanone, demonstrates the reactivity of substituted cyclohexanones .
Molecular Structure Analysis
The molecular structure of cyclohexanone derivatives can be characterized using spectroscopic techniques such as IR, 1H, and 13C NMR . Quantum chemical calculations, including Density Functional Theory (DFT), can be used to study the molecular geometry, as seen in the analysis of (2E,6E)-2,6-bis(2-chlorobenzylidene)cyclohexanone . These techniques provide insights into the electronic properties and the influence of substituents on the cyclohexanone ring.
Chemical Reactions Analysis
Cyclohexanone and its derivatives undergo various chemical reactions. For example, the synthesis of 1,1-disubstituted-2,6-diarylcyclohexane-4-ones involves a double Michael addition catalyzed by KF/basic alumina under ultrasound irradiation . The reactivity of such compounds can be further explored through the study of their reaction mechanisms and the influence of different substituents on the cyclohexanone core.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2-dimethylcyclohexanone can be inferred from studies on similar compounds. For instance, the determination of an impurity in tramadol using HPLC involves a derivative of cyclohexanone, which highlights the importance of analytical methods in characterizing such compounds . Additionally, vibrational spectral assignments and thermodynamic properties can be obtained through DFT calculations, as demonstrated in the study of 2,6-xylenol and 2,5-dimethyl cyclohexanol .
Scientific Research Applications
2,2-Dimethylcyclohexanone is a sterically hindered ketone . It has been used in a Mg-TiCl4-catalyzed CH2-transfer reaction with CH2Cl2 . This compound may also be used in the preparation of 6,6-dimethyl-1-vinylcyclohexene .
- 2,2-Dimethylcyclohexanone is a sterically hindered ketone . It has been used in a Mg-TiCl4-catalyzed CH2-transfer reaction with CH2Cl2 . This compound may also be used in the preparation of 6,6-dimethyl-1-vinylcyclohexene .
- It is available for purchase from various chemical suppliers, indicating its use in research and industrial applications .
- Information about its physical and chemical properties, such as its molecular formula, molecular weight, and InChI key, can be found in chemical databases .
- Data about its phase change and electron ionization mass spectrum are available, which could be useful in research applications .
- 2,2-Dimethylcyclohexanone is a sterically hindered ketone . It has been used in a Mg-TiCl4-catalyzed CH2-transfer reaction with CH2Cl2 . This compound may also be used in the preparation of 6,6-dimethyl-1-vinylcyclohexene .
- It is available for purchase from various chemical suppliers, indicating its use in research and industrial applications .
- Information about its physical and chemical properties, such as its molecular formula, molecular weight, and InChI key, can be found in chemical databases .
- Data about its phase change and electron ionization mass spectrum are available, which could be useful in research applications .
Safety And Hazards
2,2-Dimethylcyclohexanone is classified as a flammable liquid . It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures include wearing protective gloves, clothing, and eye protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray . It should be used only outdoors or in a well-ventilated area, and kept away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
2,2-dimethylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-8(2)6-4-3-5-7(8)9/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSPBSQWRKKAPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870859 | |
Record name | 2,2-Dimethylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylcyclohexanone | |
CAS RN |
1193-47-1, 1333-44-4 | |
Record name | 2,2-Dimethylcyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,2-Dimethylcyclohexanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylcyclohexanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dimethylcyclohexanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20553 | |
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Record name | 2,2-Dimethylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylcyclohexanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.173 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,2-DIMETHYLCYCLOHEXANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2-Dimethylcyclohexanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP29SV6ZY9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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